molecular formula C5H11NO2 B3052827 2-Nitropentane CAS No. 4609-89-6

2-Nitropentane

Cat. No.: B3052827
CAS No.: 4609-89-6
M. Wt: 117.15 g/mol
InChI Key: JOIWPCUDRRYOQH-UHFFFAOYSA-N
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Description

2-Nitropentane is an organic compound with the molecular formula C5H11NO2. It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain. Nitroalkanes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitropentane can be synthesized through several methods:

    Direct Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.

    Displacement Reactions with Nitrite Ions: In this method, an alkyl halide reacts with nitrite ions to form the nitroalkane.

    Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of pentane in the vapor phase at high temperatures. This method ensures a higher yield and purity of the product .

Chemical Reactions Analysis

2-Nitropentane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitroalkenes or nitroalkanes with higher oxidation states.

    Reduction: Reduction of this compound can yield amines or hydroxylamines.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

    Oxidation: Nitroalkenes, higher oxidation state nitroalkanes.

    Reduction: Amines, hydroxylamines.

    Substitution: Methoxyalkanes, other substituted alkanes.

Mechanism of Action

2-Nitropentane can be compared with other nitroalkanes, such as:

Uniqueness of this compound:

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitropentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIWPCUDRRYOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963501
Record name 2-Nitropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4609-89-6
Record name Pentane, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitropentane
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2-Nitropentane
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2-Nitropentane
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2-Nitropentane
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2-Nitropentane
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2-Nitropentane

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